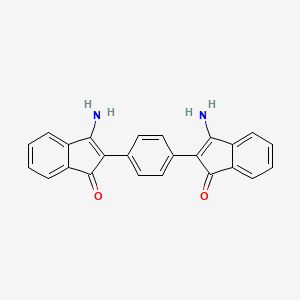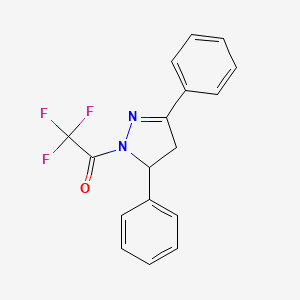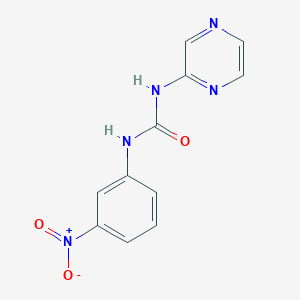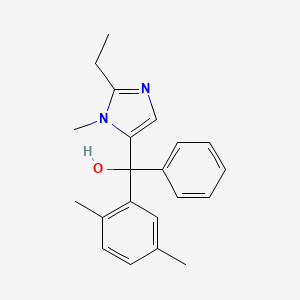
(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol, also known as DMPIPM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
科学的研究の応用
(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In organic synthesis, (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has been used as a building block for the synthesis of various compounds.
作用機序
The mechanism of action of (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol is not fully understood. However, it has been suggested that (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol may act as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the development of various diseases.
Biochemical and Physiological Effects
(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol can inhibit the activity of acetylcholinesterase and monoamine oxidase, which are involved in the development of Alzheimer's disease and Parkinson's disease, respectively. (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has also been shown to exhibit antioxidant activity, which may be beneficial for the treatment of various diseases associated with oxidative stress.
実験室実験の利点と制限
(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol. One potential direction is the development of (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the use of (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol in the development of new materials for use in OLEDs and OFETs. Additionally, further studies are needed to fully understand the mechanism of action of (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol and its potential applications in various fields.
合成法
(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol can be synthesized through a reaction between 2,5-dimethylbenzaldehyde and 2-ethyl-1-methyl-1H-imidazole-5-carbaldehyde in the presence of boron trifluoride etherate. The resulting intermediate is then reacted with phenylmagnesium bromide to yield (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol.
特性
IUPAC Name |
(2,5-dimethylphenyl)-(2-ethyl-3-methylimidazol-4-yl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-5-20-22-14-19(23(20)4)21(24,17-9-7-6-8-10-17)18-13-15(2)11-12-16(18)3/h6-14,24H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZIDGRZRBSITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1C)C(C2=CC=CC=C2)(C3=C(C=CC(=C3)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

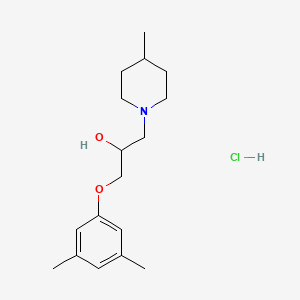
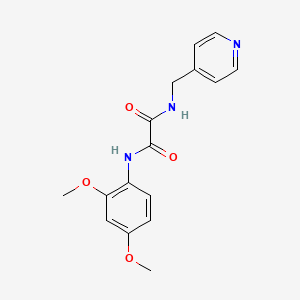
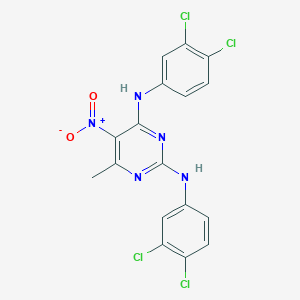
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B5139948.png)
![N-allyl-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5139962.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B5139969.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5139984.png)
![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol dihydrobromide](/img/structure/B5139997.png)
![2-fluoro-N-{2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5140006.png)
![N-[1-(3-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5140012.png)
